Cas no 1074-85-7 (1H-indol-4-ylmethanol)

1H-Indol-4-ylmethanol is a versatile heterocyclic alcohol derivative, primarily utilized as a key intermediate in organic synthesis and pharmaceutical research. Its indole scaffold is structurally significant, enabling applications in the development of bioactive compounds, including potential drug candidates. The hydroxymethyl group at the 4-position offers functionalization flexibility, facilitating further derivatization for tailored molecular designs. This compound exhibits high purity and stability, making it suitable for precise synthetic workflows. Its utility spans medicinal chemistry, agrochemical research, and material science, where indole-based frameworks are often explored. Proper handling under controlled conditions ensures optimal performance in reactions such as nucleophilic substitutions or catalytic transformations.
1H-indol-4-ylmethanol structure
1H-indol-4-ylmethanol structure
Product Name:1H-indol-4-ylmethanol
CAS No:1074-85-7
MF:C9H9NO
MW:147.173862218857
MDL:MFCD01632220
CID:40667
PubChem ID:2773457
Update Time:2025-11-06

1H-indol-4-ylmethanol Chemical and Physical Properties

Names and Identifiers

    • (1H-Indol-4-yl)methanol
    • 1H-Indol-4-ylmethanol
    • 4-(HYDROXYMETHYL)-1H-INDOLE
    • 4-Hydroxymethylindole
    • INDOLE-4-METHANOL
    • RARECHEM AL BD 1201
    • 1H-Indole-4-Methanol
    • (S)-5-Amino-piperidin-2-one?HCl
    • FT-0633300
    • 1074-85-7
    • 4-indolylmethanol
    • AKOS004122063
    • CS-0156988
    • SCHEMBL10257348
    • 4-(hydroxymethyl)-indole
    • SS-6026
    • indole-4-methanol, AldrichCPR
    • PD128539
    • (1H-indol-4-yl)-methanol
    • AB09515
    • W-204641
    • EN300-81587
    • SCHEMBL951816
    • F18675
    • 4-(hydroxymethyl)indole
    • BVSGXWCTWBZFEV-UHFFFAOYSA-N
    • MFCD01632220
    • DTXSID80378471
    • A801710
    • STK666945
    • DB-040760
    • 807-080-3
    • 1H-indol-4-ylmethanol
    • MDL: MFCD01632220
    • Inchi: 1S/C9H9NO/c11-6-7-2-1-3-9-8(7)4-5-10-9/h1-5,10-11H,6H2
    • InChI Key: BVSGXWCTWBZFEV-UHFFFAOYSA-N
    • SMILES: OCC1=CC=CC2=C1C=CN2

Computed Properties

  • Exact Mass: 147.06800
  • Monoisotopic Mass: 147.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.2
  • Topological Polar Surface Area: 36A^2

Experimental Properties

  • Color/Form: Off white powder
  • Density: 1.272
  • Melting Point: 67 °C
  • Boiling Point: 360.6°C at 760 mmHg
  • Flash Point: 171.9°C
  • Refractive Index: 1.705
  • PSA: 36.02000
  • LogP: 1.66020

1H-indol-4-ylmethanol Security Information

1H-indol-4-ylmethanol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1H-indol-4-ylmethanol Suppliers

Amadis Chemical Company Limited
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(CAS:1074-85-7)1H-indol-4-ylmethanol
Order Number:A801710
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:05
Price ($):196.0/327.0/629.0
Email:sales@amadischem.com

Additional information on 1H-indol-4-ylmethanol

Comprehensive Overview of 1H-indol-4-ylmethanol (CAS No. 1074-85-7): Properties, Applications, and Research Insights

1H-indol-4-ylmethanol (CAS No. 1074-85-7) is a specialized organic compound belonging to the indole derivatives family, which has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its hydroxylated indole structure, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C9H9NO, and unique methanol substitution at the 4-position of the indole ring make it a valuable building block for drug discovery and material science applications.

In recent years, the demand for 1H-indol-4-ylmethanol has surged due to its role in developing small-molecule therapeutics and biologically active compounds. Researchers are particularly interested in its potential as a precursor for neuroprotective agents and anti-inflammatory drugs, aligning with the growing focus on neurodegenerative diseases like Alzheimer's and Parkinson's. The compound's structural flexibility allows for modifications that enhance blood-brain barrier permeability, a critical factor in CNS-targeted drug design.

The synthesis of 1H-indol-4-ylmethanol typically involves Grignard reactions or reductive amination of corresponding indole-4-carbaldehyde derivatives. Advanced purification techniques such as column chromatography and recrystallization ensure high purity (>98%), which is essential for pharmaceutical-grade applications. Analytical characterization via NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC confirms its structural integrity and purity.

From an industrial perspective, 1H-indol-4-ylmethanol is increasingly used in high-throughput screening libraries for drug discovery. Its compatibility with combinatorial chemistry techniques makes it ideal for generating diverse structure-activity relationship (SAR) datasets. Furthermore, the compound's low toxicity profile and metabolic stability have positioned it as a preferred candidate for lead optimization in preclinical studies.

Environmental and regulatory considerations for 1H-indol-4-ylmethanol are equally important. The compound complies with REACH and FDA guidelines for research use, with no significant ecological hazards reported. Proper storage under inert conditions (e.g., nitrogen atmosphere) at 2–8°C ensures long-term stability. These attributes contribute to its growing adoption in green chemistry initiatives, where sustainable synthesis methods are prioritized.

Emerging trends in AI-driven drug discovery have further amplified interest in 1H-indol-4-ylmethanol. Computational models frequently utilize its molecular descriptors to predict bioactivity and ADME properties. Recent publications highlight its utility in virtual screening pipelines, particularly for GPCR-targeted therapies. Such applications align with the pharmaceutical industry's shift toward precision medicine and personalized therapeutics.

For researchers sourcing 1H-indol-4-ylmethanol, quality parameters like enantiomeric purity and residual solvent levels must be verified. Reputable suppliers provide certificates of analysis (CoA) detailing these specifications. The compound's commercial availability in milligram to kilogram quantities facilitates scalability from bench to pilot-scale production.

In conclusion, 1H-indol-4-ylmethanol (CAS No. 1074-85-7) represents a critical scaffold in modern medicinal chemistry. Its multifaceted applications—from CNS drug development to computational pharmacology—underscore its importance in advancing human health. As scientific inquiries into indole-based therapeutics expand, this compound will undoubtedly remain at the forefront of innovative research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1074-85-7)1H-indol-4-ylmethanol
A801710
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):196.0/327.0/629.0
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